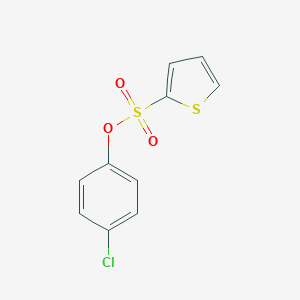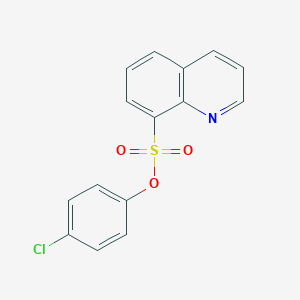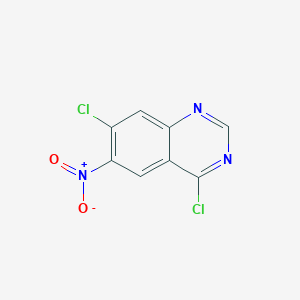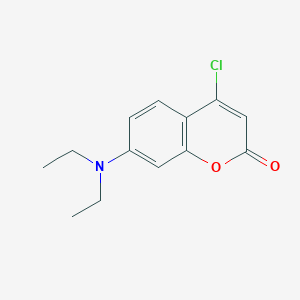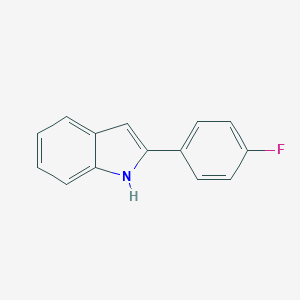
2-(4-Fluorophenyl)indole
Vue d'ensemble
Description
2-(4-Fluorophenyl)indole is a chemical compound with the molecular formula C14H10FN . It is a solid substance that can appear white to orange to green in color . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of indole derivatives, including 2-(4-Fluorophenyl)indole, often involves reactions such as Fischer indole synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)indole consists of a benzopyrrole, which is an indole moiety, and a fluorophenyl group . The compound has a molecular weight of 211.2343 .Chemical Reactions Analysis
Indole derivatives, including 2-(4-Fluorophenyl)indole, are known to participate in various chemical reactions. For instance, they can undergo oxidative coupling with furans to synthesize indolyl–furans .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)indole is a solid substance with a melting point ranging from 188.0 to 191.0 °C .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis of Substituted Indoles and Carbazoles : The synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, which can include compounds like 2-(4-Fluorophenyl)indole, has been explored. Such syntheses are significant for producing a range of chemically useful compounds (Kudzma, 2003).
Applications in Fungicide Development
- Development of Novel Fungicide Scaffolds : 2-(4-Fluorophenyl)indole derivatives have shown potential as fungicides. For instance, 4-fluoro-2-phenyl-1H-indole exhibited broad-spectrum fungicidal activities, indicating that such compounds can be effective against various plant pathogens (Huo et al., 2022).
Anticancer Properties
- Indole-Aminoquinazoline Hybrids for Cancer Therapy : Compounds combining the indole structure with aminoquinazoline, including those with 2-(4-Fluorophenyl)indole, have shown cytotoxicity against several cancer cell lines. These hybrids can induce apoptosis and inhibit key growth factors in cancer cells, suggesting their potential in anticancer therapy (Mphahlele et al., 2018).
HIV-1 Inhibitory Effects
- HIV-1 Attachment Inhibition : Indole derivatives, including the 4-fluoro derivative of 2-(4-Fluorophenyl)indole, have been found to interfere with the interaction of the HIV surface protein gp120 with the host cell receptor CD4. This indicates their potential use in HIV-1 treatment (Wang et al., 2003).
Crystal Engineering and Pharmaceutical Properties
- Crystal Engineering and Drug Design : The study of the crystal structures of 2-(4-Fluorophenyl)indole derivatives provides insights into their pharmaceutical properties. These studies help in understanding how these compounds can be engineered for improved drug efficacy (Li et al., 2019).
Optimization in Drug Synthesis
- Optimization in Synthesis of Pharmaceuticals : The Ullmann reaction step, used in synthesizing key intermediates like 5-chloro-1-(4- fluorophenyl)-indole for drugs like sertindole, has been optimized for better yield and purity. This highlights the role of 2-(4-Fluorophenyl)indole in the efficient production of pharmaceutical compounds (Li, Ma, & Yu, 2011).
Advanced Synthesis Techniques
- Advancements in Synthesis Methods : Research has been conducted on palladium-catalyzed reactions to synthesize and functionalize indoles, including 2-(4-Fluorophenyl)indole. These methods are crucial for creating complex organic compounds with potential pharmaceutical applications (Cacchi & Fabrizi, 2005).
Radioactive Labeling in Imaging
- Synthesis of Radioactive Ligands for PET Imaging : The N-arylation of indoles, including derivatives of 2-(4-Fluorophenyl)indole, with radioactive materials, has been explored for creating imaging agents for positron emission tomography (PET). This is particularly relevant in the study of σ2 receptors (Wüst & Kniess, 2005).
Antioxidant Properties
- Antioxidant Activity Study : Substituted 2-phenyl-1H-indoles, including 2-(4-aminophenyl)-1H-indoles and 2-(methoxyphenyl)-1H-indoles, have been synthesized and studied for their antioxidant activities. These compounds are structurally related to 2-(4-Fluorophenyl)indole and have shown promising results in radical scavenging assays, indicating their potential as antioxidants (Karaaslan et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHGDCJIDNVRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228836 | |
| Record name | 2-(4-Fluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)indole | |
CAS RN |
782-17-2 | |
| Record name | 2-(4-Fluorophenyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluorophenyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



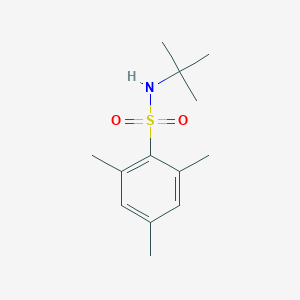
![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
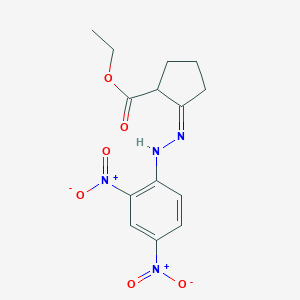
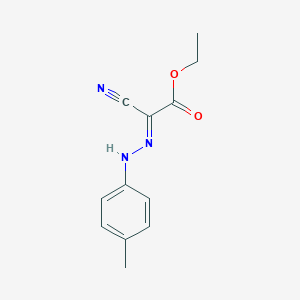
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)
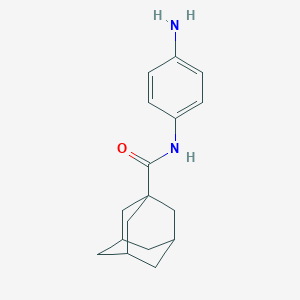
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
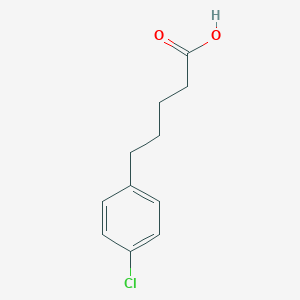
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)
![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)
